(R)-3-Methyl-3-propylpyrrolidine

Description

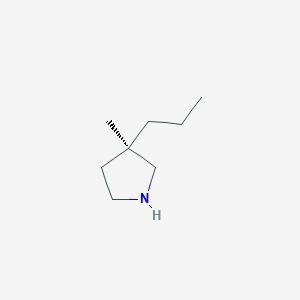

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(3R)-3-methyl-3-propylpyrrolidine |

InChI |

InChI=1S/C8H17N/c1-3-4-8(2)5-6-9-7-8/h9H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

REZXABLSYGVZHO-MRVPVSSYSA-N |

Isomeric SMILES |

CCC[C@@]1(CCNC1)C |

Canonical SMILES |

CCCC1(CCNC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 Methyl 3 Propylpyrrolidine

Retrosynthetic Analysis and Strategic Disconnections for Chiral Pyrrolidines

Retrosynthetic analysis of (R)-3-Methyl-3-propylpyrrolidine reveals several strategic disconnections to simplify the target into accessible starting materials. The core challenge is the stereoselective formation of the C3 quaternary center.

A primary disconnection strategy involves breaking the C-N bonds of the pyrrolidine (B122466) ring, leading back to a 1,4-dicarbonyl compound or its synthetic equivalent. A more common and effective approach is to disconnect one C-N bond and one C-C bond. For the 3,3-disubstituted pattern, a key retrosynthetic pathway involves a conjugate addition or Michael-type reaction. This simplifies the target to a γ-nitro ester or a related precursor, where the stereocenter can be set via asymmetric catalysis.

Another powerful disconnection leads to an azomethine ylide and an alkene, pointing towards a [3+2] cycloaddition reaction. The required stereochemistry can be induced by a chiral catalyst or by using a chiral component in the reaction.

Building upon the retrosynthetic blueprint, several enantioselective strategies can be envisioned for the synthesis of this compound.

Asymmetric Conjugate Addition: A highly effective method involves the asymmetric conjugate addition of a nucleophile to a γ-amino-α,β-unsaturated ester. For the target compound, this could involve the addition of a propyl group (e.g., from a Grignard reagent or an organozinc species) to a 3-methyl-substituted acrylamide (B121943) precursor in the presence of a chiral catalyst. Alternatively, an organocatalytic Michael addition of a nitroalkane to a substituted enoate can be employed to form the carbon backbone, which is then cyclized and reduced. rsc.org

Asymmetric Alkylation: A prochiral 3-substituted pyrrolidinone can be deprotonated to form an enolate, which is then asymmetrically alkylated with a propyl halide using a chiral phase-transfer catalyst or a chiral ligand to control the stereochemical outcome.

Asymmetric [3+2] Cycloaddition: The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a powerful tool for constructing the pyrrolidine ring. rsc.org To generate the desired 3,3-disubstitution pattern, an azomethine ylide derived from an amino ester can react with 2-methyl-1-pentene (B165372). The enantioselectivity is controlled by a chiral metal catalyst, often based on copper or silver, which coordinates with the azomethine ylide. rsc.orgrsc.org

While this compound itself is a single enantiomer and has no diastereomers, diastereoselective reactions are crucial in many synthetic routes where a chiral auxiliary or a substrate-controlled approach is used.

For instance, a synthesis could begin with a chiral amine that is temporarily incorporated into the structure. The subsequent alkylation or addition reactions to form the quaternary center would then proceed diastereoselectively, guided by the existing stereocenter of the chiral auxiliary. After the key stereocenter is set, the auxiliary is removed to yield the final product. Diastereoselective synthesis can also be employed when preparing precursors that contain multiple stereocenters, even if some are later removed. For example, a diastereoselective Mizoroki–Heck annulation can be used to form spiroindolines, demonstrating a method for controlling stereochemistry in complex ring formations. nih.gov Similarly, the synthesis of substituted cyclopentylglycine pyrrolidides has been achieved through diastereoselective methods where all three chiral centers were generated in a stereochemically defined manner. nih.gov

Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis represents the most efficient and modern approach to chiral molecules, minimizing the use of stoichiometric chiral reagents. Both organocatalysis and transition metal catalysis offer powerful solutions for the synthesis of this compound.

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a major pillar of organic synthesis. mdpi.com For the construction of chiral 3,3-disubstituted pyrrolidines, several organocatalytic methods are applicable.

A prominent strategy is the asymmetric Mannich reaction . This could involve the reaction of a β-ketoester with an imine derived from propionaldehyde, catalyzed by a chiral proline derivative. The resulting adduct can then be further elaborated to form the pyrrolidine ring. A related approach is the highly stereoselective synthesis of 3,3'-pyrrolidinyl-dispirooxindoles, which are formed through a one-pot organocatalytic Mannich/deprotection/aza-Michael sequence, demonstrating the power of this method in creating quaternary stereocenters. nih.govrsc.org

Another key reaction is the asymmetric Michael addition . A chiral diarylprolinol silyl (B83357) ether or a squaramide-based catalyst could catalyze the addition of a nucleophile to an α,β-unsaturated system, setting the quaternary stereocenter with high enantioselectivity. metu.edu.tr For example, the addition of nitromethane (B149229) to an appropriately substituted enone, followed by reduction of the nitro group and cyclization, would furnish the desired pyrrolidine. rsc.org The development of analogs of L-proline, such as 3-methyl-β-proline, has been explored to improve solubility and catalytic efficiency in organic solvents for reactions like the Michael and Aldol (B89426) additions. researchgate.netusm.edu

| Reaction Type | Catalyst Type | Key Intermediates | Potential Application for Target |

| Mannich Reaction | Chiral Proline Derivatives, (DHQD)2PHAL | Imines, Enolates | Formation of a γ-amino ketone precursor |

| Michael Addition | Diarylprolinol Silyl Ethers, Squaramides | α,β-Unsaturated Esters/Ketones, Nitroalkanes | Addition of a propyl or methyl precursor to a prochiral acceptor |

| [3+2] Cycloaddition | Chiral Phosphoric Acids, Pyrrolidine | Azomethine Ylides, Methyleneindolinones | Cycloaddition to form the pyrrolidine ring directly |

This table summarizes potential organocatalytic strategies applicable to the synthesis of this compound.

Transition metal catalysis provides a complementary and powerful set of tools for the asymmetric synthesis of pyrrolidines. Catalysts based on rhodium, palladium, iridium, and copper are particularly effective. nih.govacs.org

Asymmetric 1,3-Dipolar Cycloaddition: As mentioned previously, this is a premier method for pyrrolidine synthesis. A complex of a chiral ligand (e.g., BINAP derivatives) and a metal salt (e.g., Cu(I) or Ag(I)) can catalyze the reaction between an imino ester and an alkene. rsc.org For the target molecule, the reaction of an azomethine ylide derived from glycine (B1666218) with 2-methyl-1-pentene could be envisioned. The choice of metal and ligand is critical for controlling both enantioselectivity and the exo/endo diastereoselectivity of the cycloaddition. rsc.org

Asymmetric Allylic Alkylation (AAA): A palladium- or iridium-catalyzed AAA could be used to construct the quaternary stereocenter. A substrate bearing a leaving group at an allylic position can be reacted with a suitable nucleophile. For instance, a 3-methyl-3-pyrrolidinone precursor could be allylated, followed by an intramolecular cyclization catalyzed by a chiral palladium complex to form the pyrrolidine ring. Feringa and others have demonstrated elegant strategies using iridium catalysts for double allylic substitutions to access chiral pyrrolidines. acs.org

| Catalyst System | Reaction Type | Substrates | Key Feature |

| Cu(I) or Ag(I) / Chiral Ligand (e.g., BINAP) | [3+2] Cycloaddition | Azomethine Ylide, Alkene | Direct, atom-economical formation of the pyrrolidine ring with high stereocontrol. rsc.org |

| Pd(0) or Ir(I) / Chiral Ligand | Asymmetric Allylic Alkylation | Allylic Carbonate/Halide, Nucleophile | Formation of C-C or C-N bonds with excellent enantioselectivity. acs.org |

| Rh(II) / Chiral Carboxylate | C-H Insertion | Diazo Compounds, N-H bond | Step-wise functionalization of a pre-formed pyrrolidine scaffold. nih.govacs.org |

This table highlights key transition metal-catalyzed reactions relevant to the synthesis of the target compound.

Chiral Pool-Based Synthesis Utilizing Precursors for this compound

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This approach embeds the desired stereochemistry from the beginning, avoiding the need for an asymmetric induction step.

For this compound, a logical starting point would be a chiral amino acid. (R)-Aspartic acid is a prime candidate. nih.gov A plausible synthetic route could begin with the reduction of the side-chain carboxylic acid and protection of the amine and the remaining acid. The resulting intermediate, a protected form of (R)-4-amino-3-hydroxybutanoic acid, can be cyclized to form a pyrrolidinone. Subsequent stereoselective alkylations at the C3 position, first with a methyl group and then a propyl group (or vice versa), would establish the quaternary center. The final steps would involve the reduction of the amide carbonyl to furnish the pyrrolidine amine.

Another excellent precursor is (R)-pyroglutamic acid , which is derived from glutamic acid. The existing pyrrolidinone ring and defined stereocenter at C5 make it an attractive starting material. The synthetic challenge would be to manipulate the functionality to allow for the introduction of the methyl and propyl groups at the C3 position, likely involving the creation and subsequent alkylation of a C3-enolate, followed by removal of the C5-carboxyl group.

Optimization of Reaction Conditions and Yields in Stereoselective Syntheses

The optimization of reaction conditions is crucial for maximizing the yield and stereoselectivity of any asymmetric synthesis. In the context of synthesizing chiral pyrrolidines, various parameters such as the choice of catalyst, solvent, temperature, and concentration are systematically varied.

A study on the [3+2] cycloaddition for the synthesis of densely substituted pyrrolidines provides an excellent case study for reaction optimization. acs.org The researchers evaluated different silver and copper catalysts, with silver carbonate (Ag₂CO₃) proving to be the most effective. The choice of solvent was also found to significantly impact the reaction's outcome.

| Entry | Catalyst (mol%) | Solvent | Concentration (M) | Time (h) | Conversion (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|---|

| 1 | AgOAc (20) | Toluene (B28343) | 0.1 | 24 | >95 | 85:15 |

| 2 | Ag₂O (20) | Toluene | 0.1 | 24 | >95 | 88:12 |

| 3 | Ag₂CO₃ (20) | Toluene | 0.1 | 24 | >95 | 91:9 |

| 4 | Cu(OTf)₂ (20) | Toluene | 0.1 | 24 | trace | - |

| 5 | CuOAc (20) | Toluene | 0.1 | 24 | trace | - |

| 6 | Ag₂CO₃ (20) | THF | 0.1 | 24 | >95 | 75:25 |

| 7 | Ag₂CO₃ (20) | CH₂Cl₂ | 0.1 | 24 | 60 | 86:14 |

| 8 | Ag₂CO₃ (20) | Toluene | 0.4 | 24 | >95 | 91:9 |

| 9 | Ag₂CO₃ (10) | Toluene | 0.4 | 24 | >95 | 91:9 |

As shown in Table 1, toluene was identified as the optimal solvent, providing a higher diastereomeric ratio compared to THF or dichloromethane. mdpi.com Increasing the concentration from 0.1 M to 0.4 M maintained the high conversion and selectivity. acs.org Encouragingly, the catalyst loading could be reduced to 10 mol% without compromising the reaction's efficiency. mdpi.com Such optimization studies are critical for developing a practical and cost-effective synthesis of this compound.

Scalability Studies for Laboratory to Research-Scale Synthesis of this compound

The transition from a laboratory-scale synthesis to a larger research-scale production presents a unique set of challenges, including heat transfer, reaction time, and purification methods. Therefore, scalability studies are an essential part of process development.

In the aforementioned [3+2] cycloaddition synthesis of chiral pyrrolidines, the reaction was successfully scaled up to 1 mmol. acs.org This scale-up required a longer reaction time of 36 hours but importantly, did not compromise the yield or the high diastereoselectivity observed on a smaller scale. acs.org This demonstrates the potential for this methodology to be used for producing larger quantities of complex pyrrolidines.

Another relevant example is the development of a scalable process for a methylcyclobutanol-pyridyl ether, where careful control of stereochemistry and the elimination of chromatography were key to enabling a kilogram-scale synthesis. rsc.org Similarly, a multi-gram scale synthesis of certain pyrrolidine-based organocatalysts has been reported, highlighting the feasibility of producing these chiral molecules in larger quantities. mdpi.com For the synthesis of this compound, a scalable process would likely involve a robust catalytic system that minimizes the need for cryogenic conditions and chromatographic purification, instead favoring crystallization-induced resolution or other non-chromatographic separation techniques.

Stereochemical Investigations and Chiroptical Studies of R 3 Methyl 3 Propylpyrrolidine

Absolute Configuration Determination Methodologies

The definitive assignment of the (R) configuration at the C3 stereocenter of 3-Methyl-3-propylpyrrolidine is crucial for its application in stereoselective synthesis and for understanding its pharmacological or biological activity. The following techniques are the primary methods used to unambiguously determine the absolute configuration of chiral molecules.

X-ray Crystallography Studies (if applicable to derivatives/intermediates)

X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise arrangement of atoms in space.

For a non-crystalline compound like (R)-3-Methyl-3-propylpyrrolidine at room temperature, or for a compound that is difficult to crystallize, a common strategy is to prepare a crystalline derivative. This is typically achieved by reacting the chiral amine with a chiral derivatizing agent of known absolute configuration, such as a chiral carboxylic acid, to form a diastereomeric salt. Alternatively, reaction with a heavy atom-containing reagent can facilitate the determination of the absolute configuration through anomalous dispersion effects.

Hypothetical Application to this compound:

To determine the absolute configuration of this compound, one could react it with a known chiral acid, such as (S)-(+)-mandelic acid, to form the corresponding diastereomeric salt. Subsequent crystallization and X-ray diffraction analysis of a suitable single crystal would reveal the three-dimensional structure of the salt. By knowing the absolute configuration of the mandelic acid component, the absolute configuration of the 3-Methyl-3-propylpyrrolidine cation can be unequivocally assigned as (R).

A chemical and X-ray crystallographic study of meso-ionic derivatives of s-triazolo[4,3-a]pyridine demonstrates how the structure of a derivative can be unambiguously assigned by X-ray analysis, a principle applicable here.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be determined. A good agreement between the experimental spectrum and the calculated spectrum for a specific enantiomer confirms its absolute configuration.

Electronic Circular Dichroism (ECD) is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. Like VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration.

Hypothetical Application to this compound:

A solution of this compound would be analyzed by both VCD and ECD spectroscopy. Concurrently, computational models of both the (R) and (S) enantiomers would be generated, and their theoretical VCD and ECD spectra would be calculated. The experimental spectra would then be compared to the calculated spectra. A positive correlation between the experimental data and the calculated spectrum for the (R)-enantiomer would confirm the absolute configuration.

Conformational Analysis and Energy Landscapes of this compound

The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation and the energy barriers between different conformations. Understanding the conformational landscape of this compound is essential as different conformers can exhibit different reactivity and biological activity.

The conformational analysis of this compound would involve a combination of computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Modeling: Quantum chemical calculations would be used to explore the potential energy surface of the molecule. This would identify the stable low-energy conformers and the transition states connecting them, providing a detailed energy landscape.

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the through-space proximity of protons. By measuring NOEs between specific protons on the pyrrolidine ring and the methyl and propyl substituents, the preferred conformation(s) in solution can be determined and compared with the computational predictions.

Hypothetical Conformational Preferences: For this compound, the pyrrolidine ring is expected to exist in a dynamic equilibrium between several envelope and twist conformations. The bulky propyl group and the methyl group at the C3 position will likely dictate the preferred puckering of the ring to minimize steric interactions.

Stereochemical Purity Assessment and Enantiomeric Excess Determination Techniques

Ensuring the stereochemical purity of a chiral compound is critical, especially in pharmaceutical applications. The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. The following techniques are commonly used for this purpose.

Chiral Chromatography (HPLC, GC) Method Development

Chiral chromatography is the most widely used technique for separating enantiomers and determining their ratio. This can be achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.

Method Development for this compound:

A systematic screening of different chiral columns and mobile phases would be necessary to develop a robust separation method. For a basic amine like 3-Methyl-3-propylpyrrolidine, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often effective, particularly under normal-phase or polar organic conditions.

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (or appropriate wavelength for a derivatized analyte) |

| Column Temperature | 25 °C |

Under these hypothetical conditions, the (R) and (S) enantiomers of 3-Methyl-3-propylpyrrolidine would exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess of the (R)-enantiomer.

NMR Spectroscopy with Chiral Auxiliary Reagents

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary reagents. These can be either chiral derivatizing agents or chiral solvating agents.

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA of known high enantiomeric purity to form a pair of diastereomers. The diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the calculation of the enantiomeric excess of the original amine. A common CDA for amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

Chiral Solvating Agents (CSAs): A CSA is added to the NMR sample of the chiral amine. The CSA forms transient, weak diastereomeric complexes with each enantiomer, which can lead to the resolution of certain proton or carbon signals in the NMR spectrum. The ratio of the integrated signals corresponds to the enantiomeric ratio.

Hypothetical Application to this compound:

A sample of this compound would be dissolved in an appropriate NMR solvent (e.g., CDCl₃), and a ¹H NMR spectrum would be recorded. A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, would then be added to the sample. The formation of diastereomeric solvates may cause the signals of the methyl or propyl groups, or protons on the pyrrolidine ring, to split into two distinct sets of peaks corresponding to the (R) and (S) enantiomers. The integration of these separated signals would provide the enantiomeric excess.

Stability of Chiral Purity under Varied Reaction Conditions

The stereochemical stability of a chiral molecule is a critical factor in its application, particularly in fields such as pharmaceuticals and materials science, where enantiomeric purity can dictate efficacy and safety. For this compound, the chiral center is a quaternary carbon atom at the 3-position of the pyrrolidine ring. This structural feature is inherently robust and generally confers a high degree of configurational stability. Unlike chiral tertiary amines where nitrogen inversion can be a pathway for racemization, a quaternary carbon stereocenter requires the cleavage and reformation of a carbon-carbon bond to undergo inversion, a process that typically necessitates harsh reaction conditions.

While specific experimental studies on the racemization of this compound are not extensively documented in the public domain, the stability of its chiral purity can be inferred from the behavior of structurally analogous compounds and general principles of stereochemistry. The pyrrolidine ring, being a saturated heterocyclic system, provides a rigid framework that further enhances the stability of the stereocenter.

Research on the synthesis of various chiral pyrrolidine derivatives consistently demonstrates the maintenance of high enantiomeric excess throughout multi-step reaction sequences, implying the stability of the chiral centers under a range of conditions. For instance, the synthesis of chiral C4-ester-quaternary pyrrolidines has been achieved with excellent enantioselectivities (up to >99:1 dr and >99% ee), and these products have been utilized in subsequent transformations without loss of chiral integrity. organic-chemistry.org This suggests that the quaternary stereocenter in such pyrrolidine systems is stable to the reaction conditions employed, which can include various solvents, reagents, and temperature profiles.

The basicity of the pyrrolidine nitrogen can be a factor in its reactivity, and while protonation of the nitrogen is a common reaction, it is not expected to directly labilize the C3 quaternary stereocenter under typical acidic conditions. The pKa of the conjugate acid of a simple dialkylamine is around 11, indicating that the pyrrolidine nitrogen in this compound will be protonated in acidic media. However, this protonation does not induce cleavage of the adjacent C-C bonds that would be required for racemization of the C3 center.

The stability of the chiral purity of related pyrrolidine structures under various synthetic conditions is summarized in the table below, providing an indication of the expected stability of this compound.

| Reaction/Condition | Analogous Pyrrolidine Derivative | Observed Stability of Chiral Purity | Reference |

| Asymmetric [3+2] Cycloaddition | Chiral C4-ester-quaternary pyrrolidines | High enantiomeric excess (>99% ee) maintained. | organic-chemistry.org |

| Multi-step synthesis to Spirotryprostatin A | exo-pyrrolidine product | Chiral integrity preserved over nine synthetic steps. | organic-chemistry.org |

| Transaminase-Triggered Cyclization | Chiral 2-substituted pyrrolidines | High enantiomeric excess (>95% ee) achieved and maintained. | nih.gov |

It is important to note that extreme conditions, such as very high temperatures or the presence of strong bases or acids capable of promoting ring-opening or elimination reactions, could potentially compromise the chiral purity of this compound. However, under the majority of standard organic reaction conditions, the quaternary stereocenter at the 3-position is expected to remain configurationally stable, ensuring the preservation of the compound's enantiomeric excess.

Reaction Mechanisms and Chemical Transformations Involving R 3 Methyl 3 Propylpyrrolidine

Investigation of Functional Group Interconversions on the Pyrrolidine (B122466) Ring System

The secondary amine within the (R)-3-Methyl-3-propylpyrrolidine ring system is a focal point for numerous functional group interconversions. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, enabling reactions with a wide array of electrophiles.

Key transformations include:

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. It is typically achieved by treating the pyrrolidine with an alkyl halide, such as methyl iodide, in the presence of a base to neutralize the acid byproduct. This results in the formation of a tertiary amine.

N-Acylation: The introduction of an acyl group onto the nitrogen atom to form an amide is a common transformation. This is accomplished by reacting this compound with an acylating agent like acetyl chloride or an acid anhydride.

N-Sulfonylation: The formation of a sulfonamide occurs when the pyrrolidine is treated with a sulfonyl chloride, for example, p-toluenesulfonyl chloride. This is often employed as a method to protect the amine group during subsequent synthetic steps.

N-Oxidation: The nitrogen atom can be oxidized, for instance, by using hydrogen peroxide or a peroxy acid, to yield the corresponding N-oxide derivative.

These interconversions are instrumental in modifying the electronic and steric properties of the parent molecule, thereby allowing for the synthesis of a broad spectrum of derivatives.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | General Product |

| Secondary Amine | Alkyl Halide, Base | Tertiary Amine | N-Alkyl-(R)-3-methyl-3-propylpyrrolidine |

| Secondary Amine | Acyl Halide/Anhydride | Amide | N-Acyl-(R)-3-methyl-3-propylpyrrolidine |

| Secondary Amine | Sulfonyl Chloride, Base | Sulfonamide | N-Sulfonyl-(R)-3-methyl-3-propylpyrrolidine |

| Secondary Amine | Peroxy Acid | N-Oxide | This compound N-oxide |

Ring-Opening and Ring-Closing Reaction Pathways of Pyrrolidine Derivatives

While the pyrrolidine ring is generally stable, its derivatives can be induced to undergo ring-opening reactions under specific conditions. A notable example is the Hofmann elimination . This process commences with the exhaustive methylation of the nitrogen atom using an excess of methyl iodide to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a base, such as silver oxide, promotes an elimination reaction that cleaves a carbon-nitrogen bond, resulting in the opening of the ring to form an acyclic amine with a terminal alkene.

Conversely, the synthesis of the pyrrolidine ring often relies on ring-closing reactions. A common strategy is intramolecular cyclization , where a linear precursor containing an amine and a suitable leaving group at appropriate positions is treated with a base to facilitate the formation of the five-membered ring.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidine Skeleton

Direct electrophilic substitution on the carbon atoms of the pyrrolidine ring is generally not a feasible reaction pathway. This is because the nitrogen atom is the most electron-rich and nucleophilic site in the molecule, and it will preferentially react with any electrophiles present. To achieve substitution on the ring's carbon skeleton, the nitrogen's nucleophilicity must first be suppressed, typically by converting it into an amide or a sulfonamide.

Nucleophilic substitution reactions become relevant when a derivative of this compound is synthesized to contain a leaving group on one of its carbon atoms. For instance, if a hydroxyl group were introduced onto the ring and subsequently converted to a tosylate, this tosylate group could then be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups.

Regioselectivity and Stereoselectivity in Derivatization Reactions of this compound

In derivatization reactions that occur at the nitrogen atom, such as N-alkylation and N-acylation, regioselectivity is not a consideration as there is only a single reactive site. However, stereoselectivity is a paramount aspect of the chemistry of this chiral molecule.

The pre-existing stereocenter at the C3 position plays a crucial role in directing the stereochemical outcome of reactions that form new stereocenters. This phenomenon is known as diastereoselective induction . The methyl and propyl groups at C3 create a sterically biased environment, causing incoming reagents to preferentially approach from the less hindered face of the molecule. This leads to the preferential formation of one diastereomer over the other. For reactions occurring exclusively at the nitrogen, the original stereochemistry at the C3 center is preserved.

Mechanistic Studies of Reactions for Novel Derivative Synthesis

The rational design and synthesis of novel derivatives of this compound are heavily reliant on a thorough understanding of the underlying reaction mechanisms. These studies provide insight into the reaction pathways, intermediates, and transition states, which is essential for optimizing reaction conditions and controlling product selectivity.

For instance, the synthesis of a derivative with a substituent at the C2 position might proceed through the formation of an enolate or a related carbanionic intermediate. Mechanistic investigations would focus on elucidating the stereochemical course of the reaction, particularly how the existing chiral center at C3 influences the facial selectivity of the subsequent reaction with an electrophile. Both experimental methods, such as kinetic analysis and isotopic labeling, and computational approaches, like Density Functional Theory (DFT) calculations, are valuable tools in these mechanistic studies.

Reactivity as a Ligand or Organocatalyst in Chemical Processes

The chiral nature of this compound and its derivatives makes them highly valuable in the field of asymmetric catalysis, where they can function as either chiral ligands for transition metals or as organocatalysts.

As a Chiral Ligand: The nitrogen atom can coordinate to a transition metal center, such as rhodium, palladium, or iridium. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, including hydrogenations, hydroformylations, and cross-coupling reactions, to produce enantiomerically enriched products.

As an Organocatalyst: Derivatives of this compound are effective organocatalysts, particularly in enamine catalysis. In this mode of catalysis, the chiral amine reacts reversibly with a carbonyl compound to form a nucleophilic enamine intermediate. The chirality of the amine catalyst directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a chiral product with high enantioselectivity.

| Catalytic Application | Role of this compound | Typical Reaction |

| Transition Metal Catalysis | Chiral Ligand | Asymmetric Hydrogenation |

| Organocatalysis | Chiral Catalyst | Asymmetric Aldol (B89426) or Michael Reactions |

Computational and Theoretical Chemistry Studies of R 3 Methyl 3 Propylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (R)-3-Methyl-3-propylpyrrolidine. These calculations provide insights into the distribution of electrons within the molecule, which dictates its reactivity and physical properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI) can be employed to approximate solutions to the electronic Schrödinger equation for the molecule.

These calculations can reveal the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the C-N and C-C antibonding orbitals. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability and electronic transitions.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method | Basis Set |

|---|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP | 6-31G* |

| LUMO Energy | 1.2 eV | B3LYP | 6-31G* |

| HOMO-LUMO Gap | 7.7 eV | B3LYP | 6-31G* |

| Dipole Moment | 1.5 D | B3LYP | 6-31G* |

Density Functional Theory (DFT) Applications for Conformational Analysis and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the conformational landscape of molecules like this compound. DFT methods, which approximate the electron density to calculate the system's energy, offer a good balance between accuracy and computational cost.

The pyrrolidine (B122466) ring can adopt various puckered conformations, often described as envelope or twist forms. The presence of substituents at the C3 position further complicates this landscape. Conformational analysis using DFT would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states that connect them. By calculating the relative energies of these conformers, it is possible to determine the most stable geometry of the molecule at a given temperature. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining accurate energetic information.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Equatorial-Propyl, Axial-Methyl | 0.00 | 65 |

| Axial-Propyl, Equatorial-Methyl | 1.25 | 30 |

| Other | > 2.5 | < 5 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic interactions.

MD simulations are particularly useful for understanding how the solvent environment affects the conformation and dynamics of the molecule. By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol), one can observe how hydrogen bonding and other intermolecular interactions influence its conformational preferences. These simulations can also provide insights into the rotational and translational diffusion of the molecule, which are important for understanding its behavior in solution. Such simulations have been successfully applied to study the structure and ion transport of related N-methyl-N-propylpyrrolidinium systems. nih.gov

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, key spectroscopic signatures can be calculated.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. This is done by computing the second derivatives of the energy with respect to the atomic positions. The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak.

Chiroptical Spectroscopy: Given that the molecule is chiral, predicting its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is of great interest. These techniques are sensitive to the absolute configuration of the molecule, and a comparison between calculated and experimental spectra can be used to assign the (R) or (S) stereochemistry.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Peaks |

|---|---|

| ¹³C NMR | C-N (adjacent to N): ~55-60 ppm; C3: ~40-45 ppm; Propyl chain: ~10-35 ppm; Methyl: ~20-25 ppm |

| IR | N-H stretch: ~3300-3400 cm⁻¹; C-H stretches: ~2850-3000 cm⁻¹; C-N stretch: ~1100-1200 cm⁻¹ |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational methods can be used to explore the reactivity of this compound by modeling potential reaction pathways. For instance, the mechanism of N-alkylation or N-acylation reactions can be investigated. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the rate of the reaction. Transition state theory can then be used to calculate theoretical reaction rate constants. These studies provide valuable insights into the factors that control the reactivity and selectivity of chemical transformations involving the pyrrolidine ring.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. nih.govnih.gov While a full QSRR study requires a dataset of related molecules, the principles can be applied to understand the factors influencing the reactivity of this compound.

For a series of substituted pyrrolidines, molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). These descriptors would then be correlated with an experimental measure of reactivity, such as a reaction rate constant or an equilibrium constant, using statistical methods like multiple linear regression or partial least squares. mdpi.com The resulting QSRR model can be used to predict the reactivity of new, untested compounds and to gain insight into the molecular properties that govern reactivity. nih.gov

Utilization of R 3 Methyl 3 Propylpyrrolidine As a Chiral Building Block in Advanced Chemical Synthesis

Role in the Enantioselective Synthesis of Complex Organic Scaffolds

The incorporation of a chiral, non-racemic building block is a powerful strategy for the enantioselective synthesis of complex organic molecules, including natural products and pharmaceuticals. The defined stereochemistry of (R)-3-Methyl-3-propylpyrrolidine makes it a prospective candidate for such applications. By integrating this pyrrolidine (B122466) ring into a larger molecular framework, chemists can introduce a key stereocenter that can influence the stereochemical outcome of subsequent transformations.

For instance, the pyrrolidine nitrogen can serve as a nucleophile or as a handle for further functionalization, while the quaternary stereocenter at C3 provides a distinct steric environment. This can be particularly advantageous in the synthesis of alkaloids and other nitrogen-containing natural products where the pyrrolidine ring is a common structural feature. Research on related compounds, such as (R)-3-methylpyrrolidine, has demonstrated the viability of this approach in creating complex chiral molecules. nih.govnih.gov However, specific examples detailing the use of this compound in the total synthesis of complex scaffolds are not yet prevalent in the scientific literature.

Application as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product. The structural features of this compound, namely its chirality and the presence of a secondary amine, make it a plausible candidate for use as a chiral auxiliary.

The pyrrolidine nitrogen can be readily acylated or otherwise attached to a prochiral substrate. The steric bulk of the 3-methyl and 3-propyl groups would then be positioned to effectively shield one face of the molecule, directing the approach of a reagent to the opposite face. This strategy is commonly employed in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. While the utility of proline and its derivatives as chiral auxiliaries is well-documented, the specific application and efficacy of this compound in this capacity require further empirical investigation.

Development of Novel Chiral Ligands and Organocatalysts Derived from this compound

The development of novel chiral ligands for transition metal catalysis and organocatalysts is a vibrant area of chemical research. Chiral pyrrolidines are frequently used as the backbone for these catalysts due to their conformational rigidity and the predictable spatial arrangement of substituents.

This compound could serve as a precursor for a variety of chiral ligands. For example, the nitrogen atom can be functionalized with phosphine, phosphite, or other coordinating groups to create bidentate or tridentate ligands for asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The steric environment created by the 3-substituents would be expected to play a crucial role in the enantioselectivity of the catalyzed reaction.

Furthermore, the pyrrolidine motif is central to the design of many successful organocatalysts. Proline and its derivatives are well-known to catalyze a range of asymmetric transformations through enamine or iminium ion intermediates. It is conceivable that this compound and its derivatives could be developed into effective organocatalysts for reactions such as asymmetric aldol, Mannich, and Michael reactions. The specific steric and electronic properties conferred by the methyl and propyl groups at the C3 position would likely influence the reactivity and selectivity of such catalysts.

Scaffold Engineering for Diversified Chemical Libraries

In medicinal chemistry and drug discovery, the generation of diverse chemical libraries around a privileged scaffold is a key strategy for identifying new bioactive molecules. The pyrrolidine ring is considered a privileged scaffold due to its frequent appearance in approved drugs and natural products. ontosight.ai

Future Research Directions and Unexplored Avenues for R 3 Methyl 3 Propylpyrrolidine Research

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure pyrrolidines necessitates the development of synthetic routes that are not only efficient but also environmentally benign. Current strategies often rely on chiral pool starting materials, such as natural amino acids, or involve diastereoselective alkylations. northwestern.edu While effective, these methods can be lengthy and may not be the most atom-economical.

Future efforts will likely focus on catalytic asymmetric methods that can construct the chiral pyrrolidine (B122466) core in a single step from simple, achiral precursors. This includes the advancement of transition metal-catalyzed asymmetric hydrogenation of pyrrole (B145914) precursors, which has shown promise for creating chiral cyclic amines with high enantioselectivity. acs.org Additionally, the development of organocatalytic routes, which avoid the use of potentially toxic and expensive metals, is a key area of interest. rsc.org

A significant push towards sustainability will also drive research into routes that utilize renewable resources and minimize waste. rsc.org This could involve the use of biocatalysis, employing enzymes like ω-transaminases to perform highly selective aminations under mild conditions. wiley.com The goal is to create synthetic pathways that are not only high-yielding but also have a reduced environmental footprint.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity, atom economy. acs.org | Catalyst cost and removal. |

| Organocatalysis | Metal-free, environmentally benign. rsc.org | Catalyst loading and recyclability. |

| Biocatalysis | High selectivity, mild conditions. wiley.com | Enzyme stability and substrate scope. |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. rsc.org | Complexity of starting materials. |

Exploration of Novel Reaction Methodologies

Beyond its synthesis, the utility of (R)-3-Methyl-3-propylpyrrolidine can be expanded by exploring new reaction methodologies where it can act as a chiral building block or catalyst. One promising avenue is the use of 1,3-dipolar cycloaddition reactions to create densely substituted pyrrolidines with multiple stereocenters. acs.orgresearchgate.net These complex structures could have interesting biological activities.

The development of novel multi-component reactions offers a streamlined approach to building molecular complexity. A one-pot synthesis of substituted pyrrolidines from cyclopropyl (B3062369) ketones, aldehydes, and amines has been demonstrated, and similar strategies could be adapted for the synthesis of derivatives of this compound. nih.gov Furthermore, palladium-catalyzed cyclization-allylation reactions represent another powerful tool for constructing substituted pyrrolidinones, which can serve as precursors to a variety of other compounds. aalto.fi

Advanced Spectroscopic Characterization Techniques for Intricate Structural Features

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for understanding their reactivity and biological function. While standard techniques like NMR and mass spectrometry are indispensable, future research will benefit from the application of more advanced spectroscopic methods. researchgate.net

For chiral molecules, techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can provide detailed information about the absolute configuration and conformational preferences in solution. The development of novel chiral derivatizing agents, including those based on inorganic frameworks, can facilitate the determination of enantiomeric excess using standard NMR spectroscopy. nih.gov Advanced mass spectrometry techniques can also provide insights into the structure and fragmentation patterns of these molecules. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to larger-scale production can be a significant bottleneck. Flow chemistry offers a solution by providing precise control over reaction parameters, leading to improved yields, selectivity, and safety. youtube.com This technology is particularly well-suited for the optimization of reaction conditions and can be readily scaled up by either increasing the run time or by "numbering up" the reactors. nih.govnih.gov

Automated synthesis platforms, which can integrate synthesis, purification, and analysis, will play an increasingly important role in the rapid exploration of the chemical space around the this compound scaffold. nih.gov These systems can be used to quickly generate libraries of derivatives for biological screening or to optimize reaction conditions in a high-throughput manner. The combination of flow chemistry with automated platforms has the potential to significantly accelerate the discovery and development of new applications for this compound. researchgate.net

Expanded Computational Studies for Predictive Chemical Behavior

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be used to predict a wide range of parameters, including molecular geometry, spectroscopic properties, and reaction energetics. dergipark.org.tr

For this compound, computational studies can be employed to:

Predict the most stable conformations of the molecule.

Model the transition states of potential reactions to understand reaction mechanisms and predict stereochemical outcomes. acs.org

Calculate quantum chemical descriptors to predict its reactivity and potential biological activity. dergipark.org.tr

Simulate its interaction with biological targets, such as enzymes, to guide the design of new inhibitors or probes. nih.gov

By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.